1,3-Benzodithiole-2-carboxylic acid, methyl ester
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Overview
Description
1,3-Benzodithiole-2-carboxylic acid, methyl ester is an organic compound that belongs to the class of benzodithioles. This compound is characterized by the presence of a benzene ring fused with two sulfur atoms and a carboxylic acid ester group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiole-2-carboxylic acid, methyl ester typically involves the reaction of 1,3-benzodithiole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
1,3-Benzodithiole+Methyl chloroformateBase1,3-Benzodithiole-2-carboxylic acid, methyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiole-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodithioles depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodithiole-2-carboxylic acid, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodithiole-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The sulfur atoms in the benzodithiole ring may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodithiole-2-carboxylic acid: The parent compound without the ester group.
1,3-Benzodithiole-2-carboxamide: An amide derivative with different reactivity and applications.
1,3-Benzodithiole-2-carboxylic acid, ethyl ester: An ester derivative with a different alkyl group.
Uniqueness
1,3-Benzodithiole-2-carboxylic acid, methyl ester is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity. The presence of the methyl ester group allows for selective reactions and interactions that are not possible with other similar compounds.
Properties
CAS No. |
144558-76-9 |
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Molecular Formula |
C9H8O2S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
methyl 1,3-benzodithiole-2-carboxylate |
InChI |
InChI=1S/C9H8O2S2/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3 |
InChI Key |
RJMACWCAOUWTQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1SC2=CC=CC=C2S1 |
Origin of Product |
United States |
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